molecular formula C27H18Cl2N2O3 B5065628 N,N'-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide)

N,N'-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide)

Cat. No.: B5065628
M. Wt: 489.3 g/mol
InChI Key: ALSCRBUKZSTZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) is a complex organic compound characterized by its unique structure, which includes phenylcarbonyl and chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzophenone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[4-(methylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide)
  • N,N’-[4-(ethylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide)
  • N,N’-[4-(propylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide)

Uniqueness

N,N’-[4-(phenylcarbonyl)benzene-1,2-diyl]bis(4-chlorobenzamide) is unique due to the presence of the phenylcarbonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, or propyl counterparts. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-[4-benzoyl-2-[(4-chlorobenzoyl)amino]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18Cl2N2O3/c28-21-11-6-18(7-12-21)26(33)30-23-15-10-20(25(32)17-4-2-1-3-5-17)16-24(23)31-27(34)19-8-13-22(29)14-9-19/h1-16H,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCRBUKZSTZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.